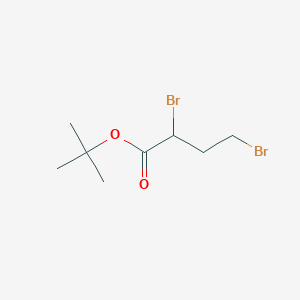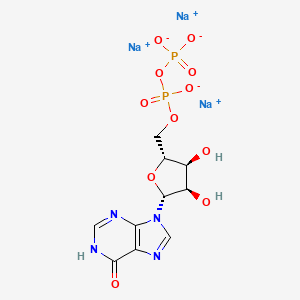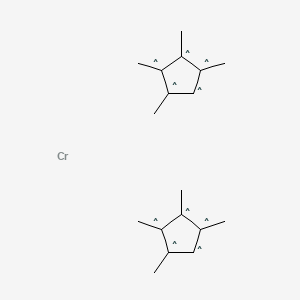![molecular formula C42H28N2S2 B6593863 9,10-Bis[4-(6-methylbenzothiazole-2-yl)phenyl]anthracene CAS No. 850018-19-8](/img/structure/B6593863.png)
9,10-Bis[4-(6-methylbenzothiazole-2-yl)phenyl]anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Bis[4-(6-methylbenzothiazole-2-yl)phenyl]anthracene, also known as DBzA, is a chemical compound with the molecular formula C42H28N2S2 . It has a molecular weight of 624.82 .
Synthesis Analysis
While specific synthesis methods for DBzA were not found, anthracene-based derivatives are typically synthesized via Suzuki/Sonogashira cross-coupling reactions .Molecular Structure Analysis
The molecular structure of DBzA consists of an anthracene core with two 4-(6-methylbenzothiazole-2-yl)phenyl groups attached at the 9 and 10 positions . The exact mass of DBzA is 624.16939125 .Chemical Reactions Analysis
DBzA has been used as an electron transport material in the development of organic fluorescent electroluminescent (EL) devices . When doped into a hole transporting host material, DBzA functions as a blue emitter .Physical And Chemical Properties Analysis
DBzA has a high molecular weight of 624.82 . It has a topological polar surface area of 82.3 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Applications in Material Chemistry and Biological Systems
Anthracene derivatives have been explored for their utility in a range of applications due to their structural diversity and intriguing chemical properties. These applications span material chemistry, including their use in organic photochemistry, optical, electronic, and magnetic switches, and in the development of organic light-emitting devices (OLEDs). The unique photophysical properties of anthracene derivatives enable their use in probing DNA cleavage within biological systems, showcasing their potential in medicinal applications as anti-cancer agents, despite their inherent carcinogenic risks to certain organisms (Somashekar & Chetana, 2016).
Environmental and Technological Implications
The review also touches on the environmental and technological significance of anthracene derivatives, noting their roles beyond the medical field. For instance, their involvement in dyeing industries and potential as food colorants reflects the wide-ranging industrial interest in these compounds. The exploration of marine-derived fungi as producers of unique anthraquinones and derivatives highlights the ongoing search for novel substances with beneficial applications, underscoring the importance of sustainable and innovative approaches to material science (Fouillaud et al., 2016).
Mechanism of Action
Target of Action
Thiazole derivatives, which dbza is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Future Directions
DBzA has shown promise in the field of organic electronics, particularly in the development of pure blue organic fluorescent EL devices . By optimizing the doping concentration, devices with high brightness, current efficiency, power efficiency, and external quantum efficiency have been realized . This suggests potential future applications of DBzA in the design and manufacture of high-performance EL devices.
properties
IUPAC Name |
6-methyl-2-[4-[10-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]anthracen-9-yl]phenyl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H28N2S2/c1-25-11-21-35-37(23-25)45-41(43-35)29-17-13-27(14-18-29)39-31-7-3-5-9-33(31)40(34-10-6-4-8-32(34)39)28-15-19-30(20-16-28)42-44-36-22-12-26(2)24-38(36)46-42/h3-24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFXCBRNQSHADT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC=C(C=C7)C8=NC9=C(S8)C=C(C=C9)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H28N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![bis[3,5-bis(trifluoromethyl)phenyl]-[(1R)-1-[2-(2-dicyclohexylphosphanylphenyl)cyclopentyl]ethyl]phosphane;cyclopentane;iron](/img/structure/B6593818.png)
![3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one phosphate](/img/structure/B6593822.png)




![(S)-(-)-[(S)-2-DI(3,5-Xylyl)phosphinoferrocenyl][2-DI(3,5-xylyl)phosphinophenyl]methanol](/img/structure/B6593872.png)